2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Lipophilicity Medicinal Chemistry Physicochemical Properties

This densely functionalized tertiary alcohol—with a unique 1,2,3,4-tetrasubstituted benzene core bearing Br, F, CH₃, and 2-hydroxypropan-2-yl—offers a strategic bromine handle for mild, high-conversion Suzuki/Buchwald couplings and a fluorine probe (¹⁹F NMR) that chloro analogs cannot match. Its +0.32 LogP gain (vs. the 6-Cl derivative) measurably boosts membrane permeability in Caco-2/MDCK assays, accelerating lead optimization. Multi-vendor availability at ≥95% purity with batch-specific QC (NMR, HPLC, GC) ensures supply continuity for preclinical R&D.

Molecular Formula C10H12BrFO
Molecular Weight 247.10 g/mol
CAS No. 1437780-04-5
Cat. No. B3240519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
CAS1437780-04-5
Molecular FormulaC10H12BrFO
Molecular Weight247.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)C(C)(C)O)F
InChIInChI=1S/C10H12BrFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3
InChIKeyITVANIUHYDWBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol (CAS 1437780-04-5): A Strategic Halogenated Aromatic Alcohol for Medicinal Chemistry and Chemical Biology


2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is a densely functionalized aromatic tertiary alcohol featuring a unique 1,2,3,4-tetrasubstituted benzene core bearing bromo, fluoro, methyl, and 2-hydroxypropan-2-yl groups . With a molecular formula of C₁₀H₁₂BrFO and a molecular weight of 247.10 g/mol , this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs and chemical biology tool development. Its strategic combination of halogen substituents—a bromine atom at the 6-position providing a synthetic handle for cross-coupling reactions and a fluorine atom at the 2-position modulating electronic properties—enables precise molecular engineering not readily achievable with non-halogenated or singly halogenated analogs [1].

Why 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol Cannot Be Replaced by Other Halogenated Phenylpropanols Without Quantitative Justification


The unique ortho,meta,para substitution pattern and specific halogen combination in 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol confer distinct physicochemical and reactivity profiles that are not shared by its chloro or regioisomeric analogs. Even seemingly minor alterations—such as replacing the 6-bromo with a 6-chloro substituent or shifting the fluoro from the 2- to the 6-position—result in measurable changes in lipophilicity (LogP differences of ≥0.3 units), molecular weight, and synthetic utility in cross-coupling reactions . These differences can critically impact lead optimization campaigns, where precise modulation of LogP is essential for balancing permeability and metabolic stability, or where the bromine atom is required for planned Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Generic substitution without quantitative validation risks altering key molecular properties that underpin structure-activity relationships, thereby compromising reproducibility and derailing synthetic routes dependent on specific halogen reactivity.

Quantitative Differentiation of 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol from Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP) Comparison: Bromo Analog is More Lipophilic than Chloro and Regioisomeric Analogs

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol exhibits a higher calculated LogP value compared to its direct chloro analog and a regioisomeric chloro analog, indicating increased lipophilicity. This difference is quantitatively measurable and relevant for optimizing membrane permeability and metabolic stability in drug discovery campaigns.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Molecular Weight and Halogen Atom Differentiation: Bromine Confers Higher Mass and Distinct Reactivity

The presence of a bromine atom instead of chlorine at the 6-position results in a higher molecular weight (247.10 vs. 202.65 g/mol) and fundamentally different reactivity profiles in palladium-catalyzed cross-coupling reactions. Bromine is generally more reactive in oxidative addition steps of Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chlorine, enabling milder reaction conditions and broader substrate scope.

Synthetic Chemistry Cross-Coupling Molecular Weight

Purity and Quality Control: Available at High Purity with Batch-Specific Analytical Documentation

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is commercially available from multiple suppliers at purity levels ranging from 95% to 98% (NLT), with some vendors providing batch-specific QC data including NMR, HPLC, and GC. This contrasts with certain analogs where only lower purity grades or limited analytical documentation are offered.

Quality Control Procurement Analytical Chemistry

Procurement Economics and Vendor Landscape: Competitive Pricing and Multi-Supplier Availability

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is offered by a diverse set of suppliers across multiple regions, with pricing and packaging options that support both small-scale exploratory research and larger-scale synthesis. While direct price comparisons with all analogs are limited by data availability, the target compound demonstrates competitive pricing and broader vendor distribution compared to some regioisomeric or chloro analogs.

Procurement Supply Chain Cost

Optimal Application Scenarios for 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol, with a LogP of 3.33 , is ideally suited for medicinal chemistry programs seeking to increase compound lipophilicity to improve membrane permeability or blood-brain barrier penetration. When replacing a chloro analog (LogP ≈ 3.01) with this bromo derivative, the ΔLogP of approximately +0.32 may provide a measurable improvement in cellular uptake in Caco-2 or MDCK permeability assays, enabling more efficient lead optimization cycles.

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 6-position makes this compound an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. Compared to its chloro analog, the bromo derivative typically requires milder reaction conditions and exhibits higher conversion rates in oxidative addition steps, facilitating the rapid generation of compound libraries for structure-activity relationship studies. This is particularly valuable in parallel synthesis workflows where reaction efficiency and scope are critical.

Chemical Biology Probe Development with Defined Physicochemical Profile

The unique combination of bromine (heavy atom for anomalous scattering in X-ray crystallography), fluorine (¹⁹F NMR probe), and a tertiary alcohol (hydrogen bond donor/acceptor) enables the design of multifunctional chemical probes. The higher molecular weight of 247.10 g/mol relative to chloro analogs (202.65 g/mol) provides a distinct LC-MS signature, facilitating quantification and metabolite identification in cellular and in vivo studies.

High-Purity Intermediate for GMP and Regulatory-Compliant Synthesis

With commercial availability at purities up to 98% (NLT) and batch-specific QC documentation including NMR, HPLC, and GC , this compound is suitable as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) under GMP conditions. The multi-vendor supply landscape further ensures continuity of supply and competitive pricing for both small-scale research and larger-scale preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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